molecular formula C8H8N4O3 B2466051 [4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid CAS No. 1710845-78-5

[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid

Cat. No.: B2466051
CAS No.: 1710845-78-5
M. Wt: 208.177
InChI Key: MJNHEMAOQZGQJH-UHFFFAOYSA-N
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Description

[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid is a novel chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery. Its structure integrates two privileged pharmacophores: an imidazole ring and a 1,2,4-oxadiazole heterocycle. This combination is designed to leverage the synergistic properties of both rings, making it a promising candidate for the development of targeted anticancer therapies. Compounds featuring the 1,2,4-oxadiazole motif are extensively investigated as potent inhibitors of enzymatic targets such as the epidermal growth factor receptor (EGFR) . The imidazole ring further enhances the molecule's ability to engage in key interactions with biological targets, such as hydrogen bonding and π-stacking, which are critical for high-affinity binding . The primary research value of this compound lies in its potential to act as a selective enzyme inhibitor. Robust in vitro studies on analogous structures have demonstrated the ability of such hybrids to induce cell cycle arrest and promote apoptosis in human cancer cell lines, underscoring their utility as chemical tools for probing oncogenic signaling pathways . Furthermore, the 1,2,4-oxadiazole ring is renowned for its favorable pharmacokinetic properties, often serving as a stable bioisostere for ester and amide functional groups, which can enhance metabolic stability in lead molecules . This reagent is intended for use in biochemical assay development, high-throughput screening, and structure-activity relationship (SAR) studies to advance the discovery of new therapeutic agents.

Properties

IUPAC Name

2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-5-10-8(15-11-5)6-2-12(4-9-6)3-7(13)14/h2,4H,3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNHEMAOQZGQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(C=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoxime with carboxylic acids or their derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the imidazole ring .

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

The compound has shown potential in biological applications, particularly as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a promising candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in materials science and engineering .

Mechanism of Action

The mechanism of action of [4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid involves its interaction with specific molecular targets. The oxadiazole and imidazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid apart is the combination of both oxadiazole and imidazole rings in a single molecule. This unique structure provides a versatile platform for the development of new compounds with diverse applications .

Biological Activity

[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid, also known as 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features contribute to various biological activities that are being explored for therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C8H8N4O3, with a molecular weight of approximately 196.18 g/mol. The structural complexity includes imidazole and oxadiazole rings, which are known to enhance biological activity by facilitating interactions with biological macromolecules.

PropertyValue
IUPAC Name2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid
Molecular FormulaC8H8N4O3
Molecular Weight196.18 g/mol
CAS Number1710845-78-5
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole and imidazole moieties enhance binding affinity, leading to modulation of various biochemical pathways. This includes inhibition of enzymes involved in metabolic processes and interference with nucleic acid synthesis.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Preliminary studies indicate that the compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential for development as an anticancer agent targeting specific tumors.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced markers of inflammation in conditions such as arthritis. This effect may be mediated through inhibition of pro-inflammatory cytokines.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity
In vitro assays using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above 10 µM.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing [4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation to form the oxadiazole ring (e.g., via cyclization of acylated intermediates) followed by coupling with imidazole-acetic acid derivatives. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Copper(I) iodide or palladium catalysts may facilitate heterocycle formation .
  • Temperature control : Reflux conditions (~100–120°C) are often required for cyclization .
    Post-synthesis, purification via column chromatography and recrystallization ensures high purity.

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the imidazole and oxadiazole ring connectivity, with characteristic shifts for acetic acid protons (~δ 4.0–4.5 ppm) and oxadiazole carbons (~δ 160–170 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection validates purity (>95%) .
  • X-ray crystallography : For unambiguous confirmation, SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving tautomeric forms .

Q. What are the recommended protocols for assessing the compound’s stability under laboratory storage conditions?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the oxadiazole ring .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and compare HPLC profiles pre- and post-storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the oxadiazole and imidazole moieties in biological activity?

  • Methodological Answer :

  • Functional group modifications : Synthesize analogs with varied substituents (e.g., methyl → ethyl on oxadiazole) and test inhibitory activity against targets like 5-lipoxygenase-activating protein (FLAP) .
  • Biological assays : Use in vitro FLAP inhibition assays (e.g., leukotriene B4 quantification in human neutrophils) to correlate structural changes with activity .

Q. What computational approaches predict binding modes of this compound with inflammatory targets?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions between the oxadiazole ring and FLAP’s hydrophobic pocket. Validate predictions with mutagenesis studies .
  • MD simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., His-72, Gln-68) critical for affinity .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK-293 vs. primary neutrophils) and inhibitor concentrations .
  • Meta-analysis : Compare IC50 values under identical conditions and control for batch-to-batch compound variability via LC-MS purity checks .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Esterify the acetic acid moiety to enhance membrane permeability, with enzymatic hydrolysis restoring activity in target tissues .
  • Formulation : Use nanoemulsions or liposomes to improve solubility and pharmacokinetic profiles .

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